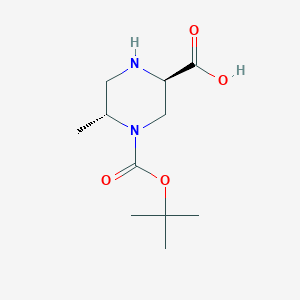

(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid

Beschreibung

(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid (CAS 2381054-66-4) is a chiral piperazine derivative with a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol . Its structure features:

- A piperazine core with stereochemical configuration (2R,5R).

- A tert-butoxycarbonyl (Boc) protecting group at the 4-position, which enhances stability during synthetic processes.

- A methyl substituent at the 5-position, contributing to steric effects and chiral specificity.

- A carboxylic acid group at the 2-position, enabling conjugation or salt formation for pharmaceutical applications.

This compound is widely used as an intermediate in asymmetric synthesis, particularly in drug discovery for protease inhibitors, kinase modulators, and receptor-targeted therapeutics .

Eigenschaften

Molekularformel |

C11H20N2O4 |

|---|---|

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

InChI |

InChI=1S/C11H20N2O4/c1-7-5-12-8(9(14)15)6-13(7)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1 |

InChI-Schlüssel |

HPPQECVSSDFULJ-HTQZYQBOSA-N |

Isomerische SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |

Kanonische SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boc Protection of Piperazine Derivatives

A common early step involves protecting the nitrogen atom with a tert-butoxycarbonyl group to prevent side reactions in subsequent steps.

- Typical Conditions: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane at 0–25 °C for 2 hours.

- Yields: High yields (above 80%) are reported when reaction conditions are controlled.

- Example: Treatment of a 4-methylpiperazine intermediate with Boc2O under inert atmosphere gives the Boc-protected piperazine derivative ready for further functionalization.

Introduction of the 5-Methyl Group

The methyl substituent at the 5-position is introduced via stereoselective alkylation or by starting from chiral precursors.

- Chiral Precursors: Use of (2S,4S)-4-methylpyrrolidine-1,2-dicarboxylic acid derivatives has been reported as a starting material, which upon ring closure and functional group manipulation yields the desired stereochemistry.

- Alkylation: Methylation using methyl iodide or methyl bromide in the presence of base under controlled temperature.

Carboxylic Acid Formation

The carboxylic acid at the 2-position can be introduced or revealed by hydrolysis of ester precursors.

- Hydrolysis Conditions: Lithium hydroxide in ethanol-water mixtures at room temperature for 5 hours effectively converts esters to carboxylic acids.

- Work-up: Acidification to pH ~2 with hydrochloric acid followed by extraction with ethyl acetate yields the acid in high purity.

- Yield: Typically above 85%.

Oxidation Steps

Some synthetic routes require oxidation of alcohol or aldehyde intermediates to carboxylic acids.

- Reagents: 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO), sodium hypochlorite, and sodium chlorite in buffered aqueous acetonitrile at 40–45 °C for about 19 hours.

- pH Control: Maintained at ~6.6 for optimal oxidation.

- Yield: Up to 94% of the oxidized acid product.

- Purification: Extraction and drying over magnesium sulfate followed by concentration.

Coupling Reactions

Coupling of the piperazine intermediate with other moieties can be achieved using coupling agents such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBOP) and bases like N-ethyl-N,N-diisopropylamine in dichloromethane.

- Conditions: Stirring under argon atmosphere for 27 hours.

- Purification: Flash chromatography using ethyl acetate and hexane mixtures.

- Yield: Approximately 84%.

Summary Table of Representative Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane | 0–25 °C | 2 h | >80 | Inert atmosphere recommended |

| 2 | Methyl Introduction | Methyl halide (e.g., methyl iodide), base | Room temp | Variable | Variable | Stereoselective control necessary |

| 3 | Ester Hydrolysis | Lithium hydroxide in ethanol/water | 20 °C | 5 h | >85 | Acidify post-reaction to isolate acid |

| 4 | Oxidation to Acid | TEMPO, NaClO, NaClO2, NaH2PO4 buffer, acetonitrile/water | 40–45 °C | ~19 h | ~94 | pH ~6.6 maintained, careful quenching required |

| 5 | Coupling Reaction | PyBOP, N-ethyl-N,N-diisopropylamine, dichloromethane | Room temp, Ar | 27 h | 84 | Flash chromatography purification |

Research Findings and Notes

- The stereochemistry (2R,5R) is typically achieved by starting from chiral precursors or using stereoselective synthesis steps.

- Protection with Boc is critical to prevent unwanted side reactions on nitrogen atoms during oxidation and coupling.

- Oxidation using TEMPO and sodium hypochlorite is a mild and efficient method to convert alcohols or aldehydes to acids without racemization.

- Hydrolysis of esters to acids using lithium hydroxide in ethanol/water is a standard and high-yielding step.

- Coupling reactions using PyBOP and bases under inert atmosphere provide good yields and purity of intermediates.

- Purification is commonly achieved by flash chromatography with solvent systems of ethyl acetate and hexane or methanol mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of various industrial chemicals.

Wirkmechanismus

The mechanism of action of (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Ring Modifications

Piperazine vs. Morpholine Derivatives

Key Differences :

- Electronic Properties : Morpholine’s oxygen atom facilitates hydrogen bonding, whereas piperazine’s nitrogen can be protonated, affecting solubility across pH ranges.

- Stereochemical Impact : The (2R,5S) configuration in the morpholine analog may reduce affinity for chiral targets compared to the (2R,5R) piperazine derivative .

Piperazine vs. Pyrazine Derivatives

Key Differences :

Functional Group Variations

Thiazole vs. Piperazine Derivatives

Key Differences :

- Ring Size : Thiazole’s smaller ring reduces steric bulk but limits hydrogen-bonding sites compared to piperazine.

- Bioavailability : Sulfur may improve membrane permeability but increase susceptibility to oxidative metabolism .

Benzyl-Substituted Piperazine Derivatives

Key Differences :

- Lipophilicity : Benzyl substitution enhances logP, favoring blood-brain barrier penetration.

- Synthetic Utility: The benzyl group can be removed via hydrogenolysis, enabling modular synthesis .

Stereochemical Comparisons

Biologische Aktivität

(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in several diseases.

Chemical Structure and Properties

The compound can be described by its IUPAC name, This compound , with the following chemical properties:

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- CAS Number : 363192-62-5

- Purity : 97.00%

The biological activity of this compound primarily stems from its ability to act as an inhibitor of certain enzymes and receptors involved in disease processes. Studies have shown that piperazine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties.

1. Enzyme Inhibition

Research indicates that derivatives of piperazine, including this compound, can inhibit various enzymes such as:

- Angiotensin Converting Enzyme (ACE) : A study reported that modifications on piperazine derivatives led to significant ACE inhibition, which is crucial for managing hypertension and heart failure .

- β-secretase : Another study highlighted the compound's potential in inhibiting β-secretase activity, which plays a role in Alzheimer's disease pathology .

2. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in vitro, particularly against amyloid-beta (Aβ) toxicity. It was observed to reduce oxidative stress and inflammation in astrocytes induced by Aβ exposure, indicating a potential role in neurodegenerative disease treatment .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a controlled study involving astrocyte cell cultures treated with Aβ, this compound showed:

- Reduction in TNF-α levels : This suggests an anti-inflammatory effect.

- Inhibition of Aβ aggregation : Demonstrated an 85% reduction at concentrations of 100 μM.

These findings suggest that the compound could be beneficial for developing treatments for Alzheimer's disease by mitigating neuroinflammation and amyloid aggregation .

Case Study 2: Cardiovascular Effects

Another investigation into the cardiovascular effects of piperazine derivatives showed that compounds similar to this compound could lower blood pressure in hypertensive models. The mechanism was linked to ACE inhibition, supporting its potential use in cardiovascular therapies .

Data Table of Biological Activities

Q & A

Q. What are the key synthetic routes for (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid, and how is stereochemical integrity maintained?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen, followed by chiral resolution or asymmetric synthesis. For stereochemical control, methods like enzymatic resolution or chiral auxiliaries are employed. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to avoid racemization. Purification often involves column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : 1H and 13C NMR to confirm backbone structure and Boc-group integrity. 2D NMR (COSY, HSQC) resolves stereochemistry.

- Mass spectrometry (HRMS or ESI-MS) : Validates molecular weight (exact mass ~285.3 g/mol).

- X-ray crystallography : Resolves absolute configuration using programs like SHELX .

- Chiral HPLC : Confirms enantiomeric purity (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) .

Q. How does the Boc group influence the compound’s stability and reactivity?

The Boc group protects the piperazine nitrogen from nucleophilic attack and oxidation during synthesis. However, it is labile under acidic conditions (e.g., TFA or HCl in dioxane) and elevated temperatures (>40°C). Stability studies using TLC or HPLC under varying pH/temperature are recommended to optimize storage (dry, room temperature preferred) .

Q. What are the primary research applications of this compound?

It serves as a chiral building block in peptidomimetics (e.g., PAR1 antagonists) and β-turn mimetics. Its carboxylic acid moiety enables coupling to amines via EDC/HOBt activation, while the Boc group allows selective deprotection for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS adducts)?

Discrepancies may arise from residual solvents, rotamers, or impurities. Strategies include:

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

Scale-up issues include Boc-group cleavage during prolonged reactions and racemization at the chiral centers. Solutions:

Q. How is the compound utilized in designing protease-resistant peptidomimetics?

The rigid piperazine core and methyl substituent restrict conformational flexibility, mimicking peptide β-sheets. Advanced applications involve:

- SPPS (Solid-Phase Peptide Synthesis) : Incorporation via Fmoc-strategy after Boc deprotection.

- SAR studies : Modifying the methyl group or carboxylic acid to enhance target affinity (e.g., thrombin inhibitors) .

Q. What methodologies detect and quantify degradation products (e.g., Boc cleavage or oxidation)?

- Stability-indicating HPLC : Uses C18 columns with acetonitrile/water (0.1% TFA) gradients.

- LC-MS/MS : Identifies degradation pathways (e.g., tert-butyl loss [M-56]+).

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to validate analytical methods .

Methodological Best Practices

- Stereochemical confirmation : Combine X-ray (for absolute configuration) with NOESY (for solution-state conformation) .

- Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) to protonate the piperazine and improve resolution .

- Storage : Lyophilize and store under argon at –20°C for long-term stability; avoid aqueous buffers with pH >8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.